1-(2,2,3,3-Tetrafluoropropyl)piperazine dihydrochloride
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Overview
Description
1-(2,2,3,3-Tetrafluoropropyl)piperazine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2F4N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3,3-Tetrafluoropropyl)piperazine dihydrochloride typically involves the reaction of piperazine with 2,2,3,3-tetrafluoropropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-(2,2,3,3-Tetrafluoropropyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperazine derivatives .
Scientific Research Applications
1-(2,2,3,3-Tetrafluoropropyl)piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2,3,3-Tetrafluoropropyl)piperazine
- 1-(2,2,3,3-Tetrafluoropropyl)piperazine hydrochloride
Uniqueness
1-(2,2,3,3-Tetrafluoropropyl)piperazine dihydrochloride is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. This makes it valuable for various applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H14Cl2F4N2 |
---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
1-(2,2,3,3-tetrafluoropropyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C7H12F4N2.2ClH/c8-6(9)7(10,11)5-13-3-1-12-2-4-13;;/h6,12H,1-5H2;2*1H |
InChI Key |
SMSXRMOYIMMVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(C(F)F)(F)F.Cl.Cl |
Origin of Product |
United States |
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